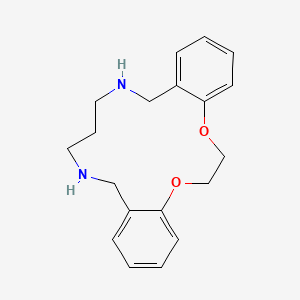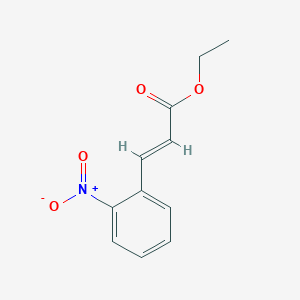
1,1'-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide typically involves the reaction of 1-methylpyrrolidine with 1,5-dibromopentane . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reactants: 1-methylpyrrolidine and 1,5-dibromopentane.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: The reactants are mixed in the solvent and heated to reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Análisis De Reacciones Químicas
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide involves its interaction with biological molecules and cellular pathways. The compound can interact with cell membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and receptors on the cell surface .
Comparación Con Compuestos Similares
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide can be compared with other similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1-methylpyrrolidinium) dibromide: This compound has a hexane chain instead of a pentane chain, which affects its chemical properties and reactivity.
1,1’-(Butane-1,4-diyl)bis(1-methylpyrrolidinium) dibromide: This compound has a shorter butane chain, leading to different physical and chemical properties.
1,1’-(Propane-1,3-diyl)bis(1-methylpyrrolidinium) dibromide: With an even shorter propane chain, this compound exhibits unique characteristics compared to its longer-chain counterparts.
The uniqueness of 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide lies in its specific chain length and the resulting balance between hydrophobic and hydrophilic properties, making it suitable for various applications .
Propiedades
Número CAS |
51464-74-5 |
|---|---|
Fórmula molecular |
C15H32BrN2+ |
Peso molecular |
320.33 g/mol |
Nombre IUPAC |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C15H32N2.BrH/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;/h3-15H2,1-2H3;1H/q+2;/p-1 |
Clave InChI |
KRCPFJLLBWOLCT-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[Br-].[Br-] |
SMILES canónico |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[Br-] |
| 51464-74-5 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)




![4-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B1623540.png)







